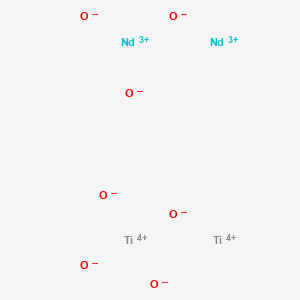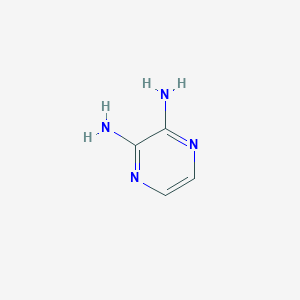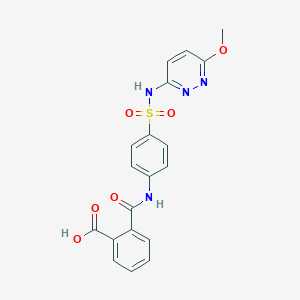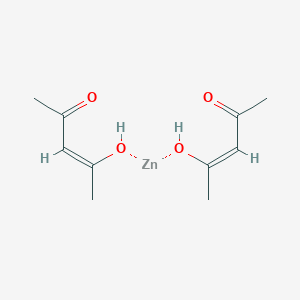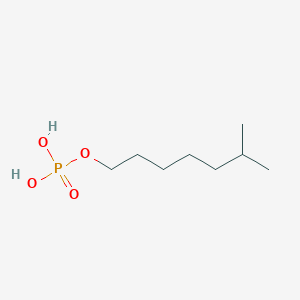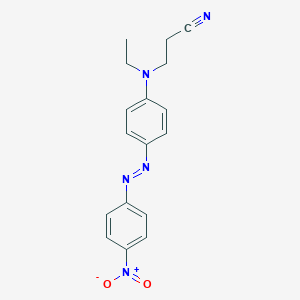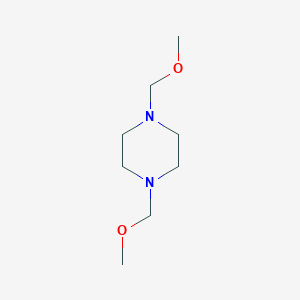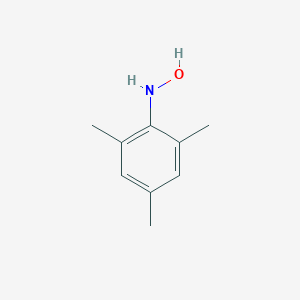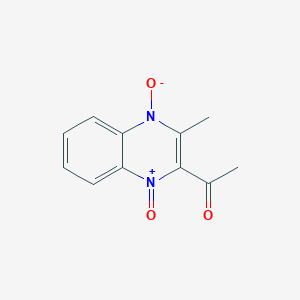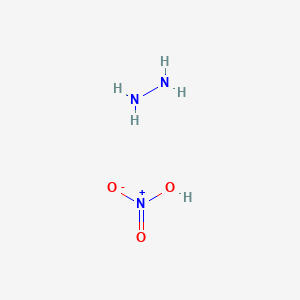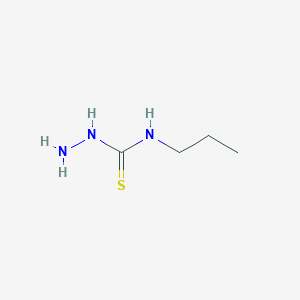![molecular formula C10H11ClN2O B078642 3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol CAS No. 10252-89-8](/img/structure/B78642.png)
3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol” is a compound with the molecular formula C10H11ClN2O . It has a molecular weight of 210.66 g/mol . The compound is also known by several synonyms, including 3-(5-chloro-1H-benzimidazol-2-yl)-1-propanol .
Synthesis Analysis
Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis
The compound contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
The compound is amphoteric in nature, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . The compound has a topological polar surface area of 48.9 Ų .Aplicaciones Científicas De Investigación
Anticancer Properties
The compound and its derivatives have shown significant potential in cancer treatment. Specifically, benzimidazoles bearing the oxadiazole nucleus, including compounds structurally similar to 3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol, have been synthesized and exhibited notable anticancer activity. One of these compounds was highlighted for its significant growth inhibition activity, positioning it as a lead compound in anticancer research (Rashid, Husain, & Mishra, 2012).
Corrosion Inhibition Properties
Research has also explored the effectiveness of benzimidazole derivatives in corrosion inhibition. Specifically, derivatives such as 5-((2-methl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol and others have been synthesized and assessed for their ability to inhibit corrosion on mild steel surfaces in sulphuric acid. These studies highlight the formation of a protective layer and exhibit mixed-type behavior, indicating potential industrial applications (Ammal, Prajila, & Joseph, 2018).
Catalytic Applications
The compound has also been investigated for its use in catalytic processes. Studies involving 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride, a compound structurally related to the subject chemical, have shown its utility in synthesizing phosphinite ligands. These ligands, in combination with ruthenium, have been utilized in the catalytic transfer hydrogenation of ketones, displaying high efficiency and excellent conversions (Aydemir et al., 2014).
Antimicrobial and Antifungal Applications
Benzimidazole derivatives have been synthesized and tested for their antimicrobial and antifungal activities. These compounds have shown promising results against various bacterial and fungal strains, indicating their potential as antimicrobial and antifungal agents (Bhatt, Nimavat, & Vyas, 2013).
Direcciones Futuras
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . This suggests that “3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol” and similar compounds could have potential applications in the development of new drugs .
Propiedades
IUPAC Name |
3-(6-chloro-1H-benzimidazol-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-7-3-4-8-9(6-7)13-10(12-8)2-1-5-14/h3-4,6,14H,1-2,5H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDKMZDZFLQYPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379042 |
Source


|
| Record name | 3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol | |
CAS RN |
10252-89-8 |
Source


|
| Record name | 3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

